molecular formula C16H19N9O7P2 B047451 Impd(3')apim CAS No. 113888-20-3

Impd(3')apim

Cat. No. B047451
CAS RN: 113888-20-3
M. Wt: 511.33 g/mol
InChI Key: PLHILTSIFNHEGX-HWWQOWPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Impd(3')apim is a small molecule that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. In

Mechanism of Action

The mechanism of action of Impd(3')apim involves the inhibition of Impd(3')apim, which leads to a decrease in the intracellular levels of guanine nucleotides. This, in turn, leads to a disruption of various biological processes that rely on the synthesis of guanine nucleotides. The exact mechanism of inhibition is still not fully understood, and further research is needed to elucidate the details.
Biochemical and Physiological Effects:
Impd(3')apim has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. It has also been shown to inhibit the growth of various viruses, including the hepatitis C virus and the human cytomegalovirus. In addition, Impd(3')apim has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Impd(3')apim has several advantages for lab experiments. It is a potent and specific inhibitor of Impd(3')apim, making it a valuable tool for studying the role of guanine nucleotides in various biological processes. It has also been shown to have low toxicity in various cell lines, making it a relatively safe compound to work with. However, Impd(3')apim has some limitations as well. It is not a commercially available compound, and its synthesis can be challenging and time-consuming. In addition, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on Impd(3')apim. One direction is to further elucidate its mechanism of action and its effects on various biological processes. This could lead to the development of new therapeutic agents for various diseases. Another direction is to explore the potential of Impd(3')apim as a tool for studying the role of guanine nucleotides in various biological processes. This could lead to a better understanding of the fundamental mechanisms that underlie various biological processes. Finally, there is a need for the development of new and more efficient synthesis methods for Impd(3')apim, which could make it more accessible to researchers.

Synthesis Methods

The synthesis of Impd(3')apim is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of the key intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis method has been described in detail in several research articles, and it involves the use of various techniques such as chromatography, spectroscopy, and crystallography.

Scientific Research Applications

Impd(3')apim has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of Impd(3')apim, which is a key enzyme in the de novo synthesis of guanine nucleotides. This makes Impd(3')apim a valuable tool for studying the role of guanine nucleotides in various biological processes such as DNA replication, transcription, and translation.

properties

CAS RN

113888-20-3

Product Name

Impd(3')apim

Molecular Formula

C16H19N9O7P2

Molecular Weight

511.33 g/mol

IUPAC Name

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid

InChI

InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1

InChI Key

PLHILTSIFNHEGX-HWWQOWPSSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

SMILES

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

Canonical SMILES

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O

synonyms

3'-deoxyadenosine-2',5'-diphosphoimidazolide
Impd(3')ApIm

Origin of Product

United States

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